2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl methyl carbonate
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Overview
Description
2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl methyl carbonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with tert-butyl groups and a carboxamide moiety. The presence of these functional groups imparts specific chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and material science.
Mechanism of Action
Target of Action
The primary target of this compound is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . The CFTR protein is a PKA-regulated anion channel that is critical for the transport of chloride and bicarbonate ions in epithelial cells from multiple organs including the lung, pancreas, intestine, reproductive tract, and sweat duct .
Mode of Action
The compound acts as a CFTR potentiator , which means it enhances the function of the CFTR protein . It was discovered using high-throughput screening in NIH-3T3 cells expressing the F508del-CFTR mutation . The F508del mutation is the most common mutation in CFTR and is found in at least one allele in about 90% of CF patients .
Biochemical Pathways
The compound affects the chloride and bicarbonate ion transport pathways regulated by the CFTR protein . By potentiating the CFTR protein, it enhances the transport of these ions, which can help to alleviate the symptoms of cystic fibrosis .
Pharmacokinetics
The compound has been described as potent and orally bioavailable . .
Result of Action
The compound’s action results in the restoration of the function of the mutant CFTR channel . This can lead to an increase in CFTR-dependent chloride secretion into the airway, which can help to normalize the composition and viscosity of mucus in the lungs . This, in turn, can help to alleviate airway obstruction and improve the clearance of harmful bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl methyl carbonate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, where the quinoline derivative is reacted with an appropriate carboxylic acid derivative in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Substitution with tert-Butyl Groups: The tert-butyl groups are introduced through Friedel-Crafts alkylation, where the quinoline derivative is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Methyl Carbonate: The final step involves the reaction of the substituted quinoline derivative with methyl chloroformate in the presence of a base to form the methyl carbonate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of the quinoline core.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s ability to interact with various biological targets makes it a candidate for drug development. It has been studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine
Medicinally, derivatives of this compound have shown promise in the treatment of diseases such as cancer and neurodegenerative disorders. Its ability to cross biological membranes and interact with intracellular targets is particularly valuable.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: Known for its antioxidant properties.
Quinoline-3-carboxamide: A simpler analog with similar biological activity.
Methyl carbonate derivatives: Used in various industrial applications.
Uniqueness
What sets 2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl methyl carbonate apart is its combination of functional groups, which confer a unique set of chemical and biological properties. The presence of both tert-butyl groups and a quinoline core in a single molecule allows for a wide range of applications, from medicinal chemistry to material science.
Properties
IUPAC Name |
[2,4-ditert-butyl-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl] methyl carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5/c1-25(2,3)17-12-18(26(4,5)6)21(33-24(31)32-7)13-20(17)28-23(30)16-14-27-19-11-9-8-10-15(19)22(16)29/h8-14H,1-7H3,(H,27,29)(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYWKTZGOHFARN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)OC(=O)OC)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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